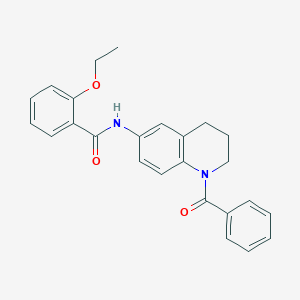

![molecular formula C17H16FN5O2 B6573105 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946233-10-9](/img/structure/B6573105.png)

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide, abbreviated as FETB, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a heterocyclic amide that has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique structure and properties. FETB has been used as a model compound to study the effects of various types of interactions on biological systems. The compound has also been used in the synthesis of several drugs, such as antibiotics and antifungal agents.

Wissenschaftliche Forschungsanwendungen

FETB has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various types of interactions on biological systems. The compound has also been used in the synthesis of several drugs, such as antibiotics and antifungal agents. FETB has also been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of various types of drugs.

Wirkmechanismus

Target of Action

The primary target of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is the 5-HT4 serotonin receptor . This receptor plays a crucial role in the regulation of gastrointestinal motility and secretion .

Mode of Action

2-Ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide acts as a potent agonist at the 5-HT4 serotonin receptors . It stimulates these receptors, leading to an increase in the force of contraction and beating rate in isolated atrial preparations . It is less effective and potent than serotonin in raising the force of contraction or the beating rate .

Biochemical Pathways

The activation of 5-HT4 serotonin receptors by 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide leads to an increase in the force of contraction and beating rate in the heart . All inotropic and chronotropic effects of serotonin are mediated via 5-HT4 receptors on human cardiomyocytes .

Pharmacokinetics

The pharmacokinetics of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide are influenced by its low solubility and bioavailability due to extensive first-pass metabolism . The formulation of this compound into nanostructured lipid carriers (nlcs) via the intranasal route has been shown to improve its bioavailability . Pharmacokinetic studies showed a 2.44-fold rise in bioavailability as compared to the suspension form of the compound .

Result of Action

The stimulation of 5-HT4 serotonin receptors by 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide results in an increase in the force of contraction and beating rate in the heart . This can potentially be used to treat various gastrointestinal diseases .

Action Environment

The action, efficacy, and stability of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of the environment

Vorteile Und Einschränkungen Für Laborexperimente

FETB has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful compound for use in experiments. Additionally, it is a relatively stable compound, making it a good choice for use in long-term experiments. However, FETB is not as soluble in aqueous solutions as some other compounds, making it more difficult to use in experiments that require aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of FETB in scientific research. One potential direction is to further investigate the mechanism of action of FETB on various biological targets. Additionally, further research could be conducted to explore the potential therapeutic applications of FETB, such as in the treatment of various diseases. Additionally, further research could be conducted to explore the potential uses of FETB in drug design and synthesis. Finally, further research could be conducted to explore the potential uses of FETB in the development of new drugs and therapies.

Synthesemethoden

FETB can be synthesized using a number of different methods. The most common method is a reaction between 4-fluorobenzoyl chloride and ethylenediamine in the presence of a base, such as potassium carbonate. This reaction produces the desired product in good yield. Other methods of synthesis, such as the use of a Grignard reagent, have also been reported, but these methods are not as commonly used.

Eigenschaften

IUPAC Name |

2-ethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-2-25-15-6-4-3-5-14(15)17(24)19-11-16-20-21-22-23(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHCNMNPOOGGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6573028.png)

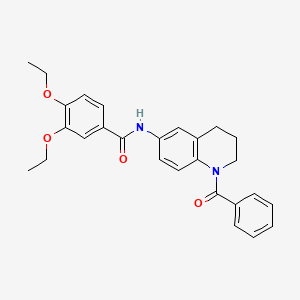

![3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573035.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B6573051.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B6573054.png)

![3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6573069.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide](/img/structure/B6573072.png)

![3,4-diethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6573079.png)

![1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6573087.png)

![6-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6573098.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B6573112.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide](/img/structure/B6573118.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide](/img/structure/B6573138.png)